Hydroxy-PEG2-methylamine
CAS No.: 282551-10-4
Cat. No.: VC0530191
Molecular Formula: C7H17NO3
Molecular Weight: 163.21 g/mol
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 282551-10-4 |
---|---|
Molecular Formula | C7H17NO3 |
Molecular Weight | 163.21 g/mol |
IUPAC Name | 2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 |
Standard InChI Key | OJIGMRILIXVTEA-UHFFFAOYSA-N |
SMILES | CNCCOCCOCCO |
Canonical SMILES | CNCCOCCOCCO |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Hydroxy-PEG2-Methylamine
Molecular Characteristics
Hydroxy-PEG2-methylamine consists of a short PEG chain (two ethylene glycol units) terminated by a hydroxyl group and a methylamine moiety. Its IUPAC name, 2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol, reflects this structure. The compound’s Standard InChIKey (OJIGMRILIXVTEA-UHFFFAOYSA-N) and SMILES (CNCCOCCOCCO) provide precise identifiers for computational modeling and database referencing .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₇NO₃ | |
Molecular Weight | 163.21 g/mol | |
Appearance | Solid powder | |
Purity | >97% (HPLC) | |
Solubility | Water, DMSO, DCM, DMF |
The compound’s hydroxyl group enables etherification or esterification reactions, while the methylamine group participates in amide bond formation with carboxylic acids or Schiff base reactions with aldehydes/ketones . This dual functionality makes it adaptable for multi-step syntheses in drug development.
Synthetic Applications in Bioconjugation
Role in PEGylation Strategies
PEGylation, the attachment of PEG chains to therapeutic molecules, remains a cornerstone of biopharmaceutical optimization. Hydroxy-PEG2-methylamine’s short PEG spacer reduces immunogenicity while maintaining efficient conjugation kinetics. For example:
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Antibody-Drug Conjugates (ADCs): The methylamine group reacts with carboxylic acids on monoclonal antibodies (mAbs) to form stable amide bonds, enabling precise drug-to-antibody ratios (DARs) .
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Protein Stabilization: PEGylation of interferon-α using similar PEG derivatives extended its half-life from 4 hours to 40 hours in clinical trials.
Drug Delivery System Enhancements
Solubility and Pharmacokinetics
The hydrophilic PEG spacer in Hydroxy-PEG2-methylamine significantly improves drug solubility. For instance:
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Taxol Derivatives: Conjugation with PEG2-methylamine increased water solubility of paclitaxel analogs by 15-fold, reducing Cremophor EL-related toxicities.
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Circulation Time: PEGylated liposomal doxorubicin (Doxil®) exhibits a 55-hour half-life compared to 30 minutes for free doxorubicin, demonstrating PEG’s pharmacokinetic benefits .
Nanotechnology Integration
In nanoparticle-based delivery systems, Hydroxy-PEG2-methylamine functionalizes surfaces to prevent opsonization. A 2024 study showed that PEG2-modified gold nanoparticles had a 90% reduction in macrophage uptake compared to unmodified particles .
Comparative Analysis with Related PEG Derivatives
Table 2: Functional PEG2 Linkers in Biomedical Research
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